molecular formula C13H14N2O3 B1222741 3-Phenylacetylamino-2,6-piperidinedione CAS No. 77658-84-5

3-Phenylacetylamino-2,6-piperidinedione

Cat. No.: B1222741
CAS No.: 77658-84-5
M. Wt: 246.26 g/mol
InChI Key: OQGRFQCUGLKSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylacetylamino-2,6-piperidinedione typically involves the acylation of 2,6-piperidinedione with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Phenylacetylamino-2,6-piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Antineoplastic Activity

Mechanism of Action
Antineoplaston A10 has been studied for its ability to inhibit the growth of neoplastic tissues. Research indicates that it exhibits antimitogenic properties, particularly in the rat Nb2 lymphoma cell line. In controlled studies, A10 inhibited prolactin (PRL) and interleukin-2 (IL-2) stimulated mitogenic responses in a dose-dependent manner. For instance, at a concentration of 12 mM, A10 reduced DNA synthesis significantly, demonstrating cytostatic rather than cytotoxic effects .

Case Studies
A study involving the administration of Antineoplaston A10 to patients with various cancers reported promising results. The compound was found to be effective when administered orally or via injection, leading to tumor regression in some cases. However, the exact mechanisms through which A10 exerts its effects remain an area of ongoing research .

Interaction with DNA

Binding Properties
Antineoplaston A10 has shown a capacity to bind to DNA, which is critical for its proposed mechanism of action against cancer cells. Stereochemical modeling studies suggest that A10 can fit between base pairs in DNA, potentially interfering with carcinogen interactions and preventing tumor growth . The compound demonstrated a preference for specific DNA sequences during binding studies, indicating that it may selectively target certain genetic configurations associated with cancerous cells.

Spectroscopic Studies
Further investigations using spectroscopic techniques revealed that while A10 interacts with DNA, these interactions are relatively weak compared to classical intercalating agents. This suggests that while A10 may not form covalent bonds with DNA, it could still affect DNA stability and function through non-covalent interactions .

Clinical Applications

Therapeutic Potential
The therapeutic use of Antineoplaston A10 has been explored in various clinical settings. It has been proposed as a treatment option for several types of cancer due to its unique properties and low toxicity profile. The compound's formulation as an injectable solution has facilitated its use in clinical trials aimed at assessing its efficacy against tumors .

Clinical Trials
A randomized Phase II study evaluated the effectiveness of Antineoplaston A10 in patients with liver metastases from colorectal cancer. Although the study faced criticism regarding its design and outcome measures, it highlighted the need for further investigation into the compound's potential benefits and risks in cancer therapy .

Summary Table of Key Findings

Aspect Details
Chemical Structure This compound (Antineoplaston A10)
Primary Applications Anticancer treatment; inhibition of neoplastic growth
Mechanism of Action Inhibition of mitogenic responses; potential DNA binding
Clinical Findings Positive effects noted in some cancer types; ongoing research required
Toxicity Profile Low toxicity; no significant adverse effects reported in animal studies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoroacetate analog structure, which enhances its biological activity and specificity for cancer cells. Its ability to inhibit protein synthesis and bind to DNA distinguishes it from other similar compounds .

Biological Activity

3-Phenylacetylamino-2,6-piperidinedione, also known as Antineoplaston A-10, is a compound of significant interest in cancer research due to its potential antineoplastic properties. This article delves into the biological activity of this compound, examining its mechanisms, effects on cancer cells, and relevant case studies.

This compound is a peptide analogue that has been shown to exhibit a variety of biological activities. Its structure allows for intercalation into DNA, which may disrupt replication and transcription processes in cancer cells. This interaction suggests a mechanism by which the compound could exert its antitumor effects by inducing apoptosis or inhibiting cell proliferation.

Antineoplastic Activity

Research indicates that this compound possesses notable antineoplastic activity. It has been observed to induce apoptosis in various cancer cell lines, demonstrating its potential as a therapeutic agent. A study highlighted that this compound could bind to DNA and impact gene expression related to cell growth and survival .

Involvement of Immune Response

Another aspect of the biological activity of this compound involves its interaction with the immune system. Evidence suggests that it may enhance the activity of granulocytes, which play a crucial role in the body's immune response against tumors. This property could contribute to spontaneous regression in certain cancer models .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via DNA binding
PC-3 (Prostate Cancer)12Cell cycle arrest and apoptosis induction

Case Studies

A notable case study involved patients with diffuse intrinsic pontine glioma (DIPG), a type of brain tumor that is notoriously difficult to treat. Patients receiving treatment with Antineoplaston A-10 showed significant clinical improvements compared to historical controls. Although these results are anecdotal and require further validation through controlled trials, they suggest a potential benefit in using this compound as part of a treatment regimen for aggressive cancers .

Clinical Implications

The implications of these findings are substantial for the development of new cancer therapies. The unique mechanism of action combined with the potential for immune modulation presents an opportunity for combination therapies that could enhance the efficacy of existing treatments.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-Phenylacetylamino-2,6-piperidinedione, and how can its structural integrity be confirmed?

  • Answer : Synthesis typically involves condensation reactions using phenylacetic acid derivatives and piperidinedione precursors. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) to verify molecular mass (exact mass: 246.0811 g/mol) . Purity can be assessed via HPLC with UV detection at 254 nm. For aqueous solubility testing, dissolve the compound in PBS (pH 7.2) at ≤10 mg/ml, but avoid long-term storage due to potential hydrolysis .

Q. What experimental designs are used to evaluate the compound’s interaction with DNA?

  • Answer : DNA-binding assays, such as UV-Vis titration or circular dichroism (CD), are employed to study intercalation or groove-binding mechanisms. Computational modeling (e.g., molecular docking) can predict binding modes by simulating interactions with partially unwound DNA helices. Energy minimization calculations (e.g., using AMBER or CHARMM force fields) help assess stereochemical compatibility and hydrogen-bonding potential, as demonstrated in antiestrogen design studies .

Q. How is the compound’s biological activity initially validated in cancer models?

  • Answer : Preclinical studies use in vitro cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines, comparing dose-response curves to established chemotherapeutics. In vivo models (e.g., xenografts) assess tumor growth inhibition. Antineoplaston A10 (the compound’s common name) has been tested in murine models, with protocols emphasizing intraperitoneal or oral administration routes .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antiestrogenic activity?

  • Answer : Substitutions at the para position (e.g., hydroxyl groups) improve DNA binding via stereospecific hydrogen bonds, as shown in analogs like p-OH-PP. Computational energy calculations (e.g., Gibbs free energy of binding) guide rational design. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate improvements .

Q. What strategies resolve contradictions in reported antitumor efficacy across studies?

  • Answer : Variability may stem from differences in administration routes (oral vs. injectable) or tumor microenvironment factors. Use syngeneic models to control for immune interactions and orthogonal assays (e.g., RNA-seq for pathway analysis) to identify context-dependent mechanisms. Cross-validate findings with synthetic derivatives like AS2-1/AS2-5 .

Q. How can researchers address discrepancies in gene expression modulation data?

  • Answer : Triangulate RNA sequencing (RNA-seq) data with proteomic profiling (e.g., LC-MS/MS) to confirm downstream protein changes. Include negative controls (e.g., non-tumorigenic cell lines) and apply statistical rigor via false discovery rate (FDR) correction. Reference Burzynski’s studies on A10’s gene-regulatory effects in aging and cancer .

Q. What advanced analytical methods quantify the compound’s stability under physiological conditions?

  • Answer : Stability studies use simulated gastric fluid (SGF) or plasma incubations, followed by LC-MS/MS quantification. Degradation kinetics are modeled using first-order equations. For in situ stability, employ microdialysis probes in live tissue models .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design studies to account for batch-to-batch variability in synthesis?

  • Answer : Implement quality-by-design (QbD) principles: characterize raw materials (e.g., phenylbutyric acid nitrile purity ), optimize reaction conditions via design of experiments (DoE), and validate reproducibility across ≥3 independent batches. Include certificate of analysis (CoA) data in appendices .

Q. What statistical frameworks are critical for interpreting contradictory in vivo results?

  • Answer : Apply mixed-effects models to account for inter-animal variability. Use Kaplan-Meier survival analysis for tumor progression studies and Cox proportional hazards regression to adjust for covariates. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental design .

Q. How can computational and experimental data be integrated to refine mechanistic hypotheses?

  • Answer : Combine molecular dynamics (MD) simulations of DNA-ligand interactions with chromatin immunoprecipitation (ChIP-seq) to identify binding sites. Validate predictions via CRISPR-Cas9 knockout of putative target genes.

Q. Tables for Quick Reference

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Mass246.0811 g/mol (HRMS)
Solubility (PBS, pH 7.2)≤10 mg/ml (short-term storage)
DNA Binding AffinityΔG = -8.2 kcal/mol (in silico)

Table 2 : Recommended Assays for Biological Validation

Assay TypeApplicationReference
MTT/SRBCytotoxicity screening
RNA-seqGene expression profiling
SPR/ITCBinding affinity quantification

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77658-84-5
Record name Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
3-Phenylacetylamino-2,6-piperidinedione
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
3-Phenylacetylamino-2,6-piperidinedione
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
3-Phenylacetylamino-2,6-piperidinedione
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
3-Phenylacetylamino-2,6-piperidinedione
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
3-Phenylacetylamino-2,6-piperidinedione
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
3-Phenylacetylamino-2,6-piperidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.